molecular formula C6H11LuO7 B1613199 Lutetium(3+);triacetate;hydrate CAS No. 304675-59-0

Lutetium(3+);triacetate;hydrate

Cat. No.: B1613199
CAS No.: 304675-59-0
M. Wt: 370.11 g/mol
InChI Key: ZMTOUBHBKDQYAB-UHFFFAOYSA-K
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Description

Lutetium(3+);triacetate;hydrate, also known as lutetium(III) acetate hydrate, is a chemical compound with the formula (CH₃CO₂)₃Lu·xH₂O. It is the acetate salt of lutetium, a rare earth element. This compound is typically found in the form of colorless crystals and is known for its solubility in water. Lutetium is the heaviest and one of the least abundant of the lanthanides, making its compounds particularly interesting for various scientific applications .

Preparation Methods

Lutetium(3+);triacetate;hydrate can be synthesized through several methods:

Chemical Reactions Analysis

Lutetium(3+);triacetate;hydrate undergoes various chemical reactions, including:

    Reaction with Ammonium Fluoride: This reaction produces lutetium fluoride (LuF₃) and ammonium acetate (CH₃COONH₄)

    Reaction with Phosphoric Acid: This reaction yields lutetium phosphate (LuPO₄) and acetic acid

Scientific Research Applications

Lutetium(3+);triacetate;hydrate has several applications in scientific research:

Mechanism of Action

The mechanism by which lutetium(3+);triacetate;hydrate exerts its effects depends on its application. In photodynamic therapy, for example, the compound is used in conjunction with UCNPs that absorb near-infrared (NIR) light and emit shorter wavelength light suitable for PDT. This process involves the generation of reactive oxygen species that can ablate tumor cells .

Comparison with Similar Compounds

Lutetium(3+);triacetate;hydrate can be compared with other lanthanide acetates, such as:

  • Ytterbium(III) acetate
  • Thulium(III) acetate
  • Erbium(III) acetate
  • Gadolinium(III) acetate
  • Europium(III) acetate

These compounds share similar chemical properties but differ in their specific applications and reactivity due to the unique characteristics of each lanthanide element. This compound is unique due to lutetium’s position as the heaviest lanthanide, which can influence its chemical behavior and suitability for certain applications .

Properties

IUPAC Name

lutetium(3+);triacetate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H4O2.Lu.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2/q;;;+3;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTOUBHBKDQYAB-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Lu+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11LuO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648475
Record name Lutetium acetate--water (1/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304675-59-0
Record name Lutetium acetate--water (1/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lutetium(3+);triacetate;hydrate
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Lutetium(3+);triacetate;hydrate
Reactant of Route 5
Lutetium(3+);triacetate;hydrate
Reactant of Route 6
Lutetium(3+);triacetate;hydrate

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